3,4,5-Trimethoxyphenol 3,4,5-Trimethoxyphenol 3,4,5-trimethoxyphenol is a member of the class of phenols that is phenol substituted by methoxy groups at positions 3, 4 and 5. It has a role as a plant metabolite. It is a member of phenols and a member of methoxybenzenes.
3,4,5-Trimethoxyphenol is a natural product found in Diospyros eriantha, Tarenna attenuata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 642-71-7
VCID: VC21206068
InChI: InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)O
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

3,4,5-Trimethoxyphenol

CAS No.: 642-71-7

Cat. No.: VC21206068

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trimethoxyphenol - 642-71-7

Specification

CAS No. 642-71-7
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name 3,4,5-trimethoxyphenol
Standard InChI InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3
Standard InChI Key VTCDZPUMZAZMSB-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)O
Appearance Powder

Introduction

Chemical Identity and Structure

3,4,5-Trimethoxyphenol is defined by ChEBI as "a member of the class of phenols that is phenol substituted by methoxy groups at positions 3, 4 and 5" . With the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol, this compound is characterized by its phenolic hydroxyl group and three methoxy substituents arranged in a specific pattern on the benzene ring .

The compound is known by several synonyms including:

  • Antiarol

  • Phenol, 3,4,5-trimethoxy-

  • 5-Hydroxy-1,2,3-trimethoxybenzene

Its chemical structure features a benzene ring with a hydroxyl group at position 1 and methoxy groups at positions 3, 4, and 5. This arrangement of functional groups creates a unique electronic distribution that contributes to the compound's chemical reactivity and biological properties.

Physical and Chemical Properties

3,4,5-Trimethoxyphenol appears as a light yellow to beige or light brown crystalline powder or chunks . It exhibits specific physical properties that are important for its identification, handling, and applications.

Physical Properties

The key physical properties of 3,4,5-Trimethoxyphenol are summarized in the following table:

PropertyValueSource
Melting point143-149°C
Boiling point278.13°C (estimated)
Density1.2067 g/cm³ (estimated)
Refractive index1.4345 (estimated)
AppearanceLight yellow to brown crystalline powder
Enthalpy of fusion31.94 kJ/mol at 420.2K

Chemical Properties and Identifiers

3,4,5-Trimethoxyphenol is characterized by several chemical properties that influence its behavior in various chemical reactions and biological systems:

PropertyValueSource
pKa9.72±0.23 (Predicted)
SolubilitySoluble in chloroform
SensitivityLight sensitive

The compound is identified in chemical databases through various identifiers:

IdentifierValueSource
CAS Number642-71-7
MDL NumberMFCD00008389
InChI KeyVTCDZPUMZAZMSB-UHFFFAOYSA-N
PubChem CID69505
ChEBICHEBI:2760
Beilstein Registry Number1958573
SMILESCOC1=CC(=CC(=C1OC)OC)O

Synthesis and Purification Methods

Synthesis Approaches

Several methods have been developed for the synthesis of 3,4,5-Trimethoxyphenol. According to patent information, one method involves using 3,4,5-trimethoxy compounds as starting materials, followed by diazotization reactions and rearrangements . The specific details of this process include reaction steps such as diazotization, which forms diazonium intermediates that undergo further transformation to yield the target compound .

Purification Techniques

The purification of 3,4,5-Trimethoxyphenol can be achieved through recrystallization from water, using approximately 10 times its weight of water. This process yields white needles with a melting point of 148°C . The acetyl derivative of 3,4,5-Trimethoxyphenol can be crystallized as elongated prisms from ethanol, with a melting point of 74°C .

Applications and Uses

3,4,5-Trimethoxyphenol serves several important functions across different fields, particularly in pharmaceutical research and organic synthesis:

Pharmaceutical Applications

The compound functions as a valuable intermediate in pharmaceutical research and development:

  • It serves as a synthetic intermediate in the production of Thymonin (T413210)

  • It is utilized in the synthesis of flavonoid compounds with potential antioxidant activity

  • It contributes to drug development research in pharmaceutical industries

Other Industrial Applications

Beyond pharmaceuticals, 3,4,5-Trimethoxyphenol has applications in:

  • Cosmetics formulation and research

  • Agrochemical development

  • Food industry research, particularly in antioxidant studies

The compound's unique structure with three methoxy groups provides specific chemical properties that make it valuable in these diverse applications.

Biological Activities and Research Findings

Antioxidant Properties

Research has demonstrated that 3,4,5-Trimethoxyphenol possesses antioxidant properties. A study conducted by Matos, Miranda, et al. in 2008 investigated the thermochemical properties of 3,4,5-Trimethoxyphenol in relation to its antioxidant capacity . The findings suggest that the compound's structure, particularly the arrangement of the methoxy groups, contributes to its ability to neutralize free radicals.

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